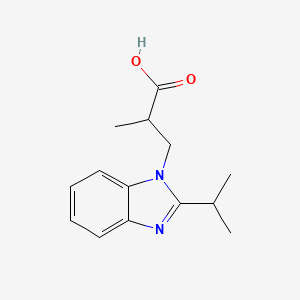

3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid

Beschreibung

3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid is a benzimidazole-derived compound featuring a 2-isopropyl substitution on the benzimidazole ring and a methyl group adjacent to the propionic acid moiety. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.1) and a pKa of ~4.5 for the carboxylic acid group, which may influence its bioavailability and interaction with biological targets.

Eigenschaften

IUPAC Name |

2-methyl-3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXGGGMURXCUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389903 | |

| Record name | BAS 04376999 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-08-8 | |

| Record name | BAS 04376999 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid typically involves the following steps:

Formation of the Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Attachment of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The isopropyl group and propionic acid moiety contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic Acid (CAS 717865-09-3)

Key Differences :

Table 1: Comparative Properties

| Property | Target Compound | 3-[(1-Isopropyl...)thio]-propanoic Acid |

|---|---|---|

| CAS Number | Not explicitly provided | 717865-09-3 |

| Substituent Position | 2-Isopropyl | 1-Isopropyl |

| Linker Group | Oxygen-based propionic acid | Thioether (-S-) |

| logP (Predicted) | ~2.1 | ~2.8 |

| Commercial Status | Active research compound | Discontinued |

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic Acid (CAS 886502-82-5)

Key Differences :

- Substituent : A 4-chloro-benzyl group replaces the isopropyl moiety, introducing significant bulk and electron-withdrawing effects. This enhances lipophilicity (predicted logP ~3.4) and may improve target binding affinity in hydrophobic pockets.

- Pharmacological Implications : The chloro substituent could enhance inhibitory potency against enzymes like cyclooxygenases or kinases, though it may also elevate cytotoxicity risks .

Table 2: Comparative Properties

| Property | Target Compound | 3-[2-(4-Chloro-benzyl)...]-propionic Acid |

|---|---|---|

| CAS Number | Not explicitly provided | 886502-82-5 |

| Substituent | 2-Isopropyl | 4-Chloro-benzyl |

| logP (Predicted) | ~2.1 | ~3.4 |

| Electronic Effects | Electron-donating (isopropyl) | Electron-withdrawing (Cl) |

Research Findings and Implications

Physicochemical and Pharmacokinetic Profiles

- Target Compound: The methyl group on the propionic acid chain likely slows metabolic degradation compared to non-methylated analogs, extending half-life. Its moderate logP balances solubility and membrane permeability.

- Thioether Analog : Increased lipophilicity may enhance tissue penetration but could lead to faster hepatic clearance via oxidation of the thioether group .

- Chloro-benzyl Analog: High logP may limit aqueous solubility, necessitating formulation adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.